Bienvenue dans la boutique en ligne BenchChem!

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

α4β2 nAChR nicotinic partial agonist antidepressant

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (CAS 2091198-03-5, molecular formula C₁₀H₁₁FN₂O₂, MW 210.20 g/mol) is a synthetic, small-molecule building block combining a nicotinic acid (pyridine-3-carboxylic acid) core with a 3-fluoromethyl-substituted azetidine ring. The azetidine–nicotinic acid scaffold positions it within a chemical class explored for nuclear receptor modulation (e.g., FXR/NR1H4) and neuronal nicotinic acetylcholine receptor (nAChR) ligand design.

Molecular Formula C10H11FN2O2
Molecular Weight 210.2 g/mol
CAS No. 2091198-03-5
Cat. No. B1490867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid
CAS2091198-03-5
Molecular FormulaC10H11FN2O2
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=CC=N2)C(=O)O)CF
InChIInChI=1S/C10H11FN2O2/c11-4-7-5-13(6-7)9-8(10(14)15)2-1-3-12-9/h1-3,7H,4-6H2,(H,14,15)
InChIKeyMSQPHSPAJCKDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (CAS 2091198-03-5): Baseline Identity, Structural Class, and Procurement Position


2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (CAS 2091198-03-5, molecular formula C₁₀H₁₁FN₂O₂, MW 210.20 g/mol) is a synthetic, small-molecule building block combining a nicotinic acid (pyridine-3-carboxylic acid) core with a 3-fluoromethyl-substituted azetidine ring . The azetidine–nicotinic acid scaffold positions it within a chemical class explored for nuclear receptor modulation (e.g., FXR/NR1H4) [1] and neuronal nicotinic acetylcholine receptor (nAChR) ligand design [2]. The 2-substitution pattern on the pyridine ring distinguishes it from the more commonly patented 6-(1-azetidinyl)nicotinic acid regioisomer series [1], creating a distinct vector for fragment-based or structure-guided optimization campaigns.

Why Generic Azetidine–Nicotinic Acid Analogs Cannot Functionally Replace 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (CAS 2091198-03-5)


Within the azetidine–nicotinic acid chemical series, three structural variables independently control target engagement and selectivity: (i) the position of the azetidine attachment on the pyridine ring (2-, 5-, or 6-substitution), (ii) the presence versus absence of a fluoromethyl group on the azetidine ring, and (iii) the stereochemistry at the azetidine 3-position. SAR studies on α4β2 nAChR partial agonists demonstrate that replacing a hydroxyl side chain with a fluoromethyl group maintains receptor potency and selectivity while improving metabolic stability and producing antidepressant-like activity in vivo, whereas deletion of the group abolishes activity [1]. In the FXR agonist patent landscape, 6-(1-azetidinyl)nicotinic acid derivatives with elaborated side chains achieve EC₅₀ values of 3.4–18 nM [2], demonstrating that even minor regioisomeric shifts (2- vs. 6-substitution) or fluoromethyl omission would redirect binding orientation and alter pharmacological outcome. Consequently, procuring a generic, non-fluorinated, or differently substituted azetidine–nicotinic acid analog cannot reproduce the specific conformational, electronic, and hydrogen-bonding profile of the 2-(3-fluoromethyl)azetidine-1-yl substitution pattern.

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (CAS 2091198-03-5): Quantitative Comparator Evidence for Scientific Procurement Decisions


Fluoromethyl Azetidine vs. Hydroxyl Side Chain: nAChR Potency and In Vivo Antidepressant-like Activity

In a systematic SAR study of isoxazolylpyridine ether-based α4β2 nAChR partial agonists, replacement of the metabolically labile hydroxyl side chain on the azetidine ring with a fluoromethyl group maintained binding potency and functional selectivity, while conferring antidepressant-like activity in the mouse forced swim test. Compounds retaining the hydroxyl group showed inferior metabolic stability, and those with the side chain deleted lost activity [1]. Although the target compound 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid was not the specific chemotype assayed, the identical fluoromethyl-azetidine pharmacophore establishes a class-level inference that the fluoromethyl substitution, relative to hydroxyl, preserves target engagement while improving drug-like properties.

α4β2 nAChR nicotinic partial agonist antidepressant fluoromethyl SAR

Fluoromethyl Azetidine Side Chain in ER-α Degraders: Degradation Efficacy Comparison

In the optimization of selective estrogen receptor degraders (SERDs), a fluoromethyl azetidine side chain was identified as the preferred substituent. Compound 17ha (GDC-0927), containing a fluoromethyl azetidine motif, achieved 97% ER-α degradation efficacy in a tamoxifen-resistant breast cancer xenograft model, leading to tumor regression. In contrast, a closely related analog (5a) with a different side chain achieved only 91% degradation efficacy and showed inferior in vivo antitumor activity despite superior oral exposure [1]. While not a direct assay of the target nicotinic acid compound, this head-to-head comparison establishes the fluoromethyl azetidine group as a privileged fragment for achieving maximal target protein degradation in an intracellular context.

ER-α degradation SERD breast cancer fluoromethyl azetidine

Regioisomeric Differentiation: 2- vs. 6-(1-Azetidinyl)nicotinic Acid Scaffolds in FXR Agonism

The patent literature defines distinct FXR agonist chemical series based on 6-(1-azetidinyl)nicotinic acid scaffolds, with optimized examples achieving EC₅₀ values of 3.4–18 nM in FXR ligand-binding domain and cell-based transactivation assays [REFS-1, REFS-2]. The 2-substituted regioisomer (the target compound scaffold) represents a structurally distinct vector: the azetidine nitrogen is positioned ortho to the pyridine nitrogen rather than para, which alters the spatial orientation of any elaborated side chain and its hydrogen-bonding interactions with the FXR ligand-binding pocket. No 2-(azetidin-1-yl)nicotinic acid derivative has been reported in the FXR patent space, indicating an unexplored regioisomeric opportunity relative to the well-characterized 6-substituted FXR agonist series.

FXR agonism nuclear receptor regioisomer azetidine nicotinic acid

Computed Physicochemical Differentiation: Fluoromethyl vs. Non-Fluorinated Azetidine–Nicotinic Acid Analogs

The 3-fluoromethylazetidine fragment (computed XLogP3 = 0.2 for 3-(fluoromethyl)azetidine itself; ACD/LogP = −0.07) [REFS-1, REFS-2] confers increased lipophilicity relative to the unsubstituted azetidine ring, which when coupled to the nicotinic acid moiety contributes to the overall molecular property profile of the target compound. The non-fluorinated 6-(azetidin-1-yl)nicotinic acid (CAS 1334486-29-1, MW 178.19, C₉H₁₀N₂O₂) has a lower molecular weight and lacks the electron-withdrawing fluorine atom, which predicts reduced lipophilicity (estimated ΔlogP ≈ −0.5 to −1.0) and altered hydrogen-bonding capacity due to the absence of the C–F bond dipole. This difference in logP affects passive membrane permeability, protein binding, and metabolic clearance, making the fluoromethyl-substituted compound a distinct entity for pharmacokinetic optimization.

lipophilicity logP fluorine physicochemical property

Target Scaffold Positioning in Nicotinic Receptor Ligand Design: Azetidine Ring as a Conformational Constraint

The azetidine ring serves as a conformationally constrained bioisostere of the pyrrolidine ring of nicotine. The prototypical azetidine nicotinic ligand A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine) is a potent and selective α4β2 nAChR ligand, with its fluoro-derivative F-A-85380 explored for PET imaging of central nAChRs [1]. The target compound 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid differs fundamentally from A-85380 and F-A-85380 in three dimensions: (i) the azetidine is attached at the 2-position of the pyridine ring rather than via a 3-methoxy linker, (ii) the fluoromethyl group is on the azetidine 3-position rather than on the pyridine ring, and (iii) the carboxylic acid at the pyridine 3-position provides a synthetic handle absent in A-85380. These structural differences create a distinct chemical vector for ligand design, combining an nAChR-targeting azetidine core with a carboxylic acid moiety suitable for amide coupling or prodrug strategies.

nAChR azetidine conformational constraint nicotinic ligand A-85380

Highest-Impact Research and Industrial Application Scenarios for 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (CAS 2091198-03-5)


Fragment-Based and Structure-Guided Design of Novel FXR Agonists via Regioisomeric Scaffold Hopping

The established FXR agonist chemical space is dominated by 6-(1-azetidinyl)nicotinic acid derivatives with EC₅₀ values down to 3.4 nM [1]. The target compound provides an unexplored 2-substituted regioisomer with a fluoromethyl-modified azetidine ring, offering a structurally distinct starting point for fragment growing or scaffold-hopping campaigns aimed at novel FXR binding modes. The carboxylic acid handle enables direct amide coupling or esterification to elaborate the scaffold, while the fluoromethyl group provides a ¹⁹F NMR spectroscopic probe for binding and conformational studies.

Synthesis of PROTAC and SERD Candidate Libraries Leveraging the Fluoromethyl Azetidine Pharmacophore

The fluoromethyl azetidine side chain was identified as the preferred substituent in SERD optimization, with GDC-0927 achieving 97% ER-α degradation efficacy versus 91% for a non-fluoromethyl analog [2]. The target compound combines this privileged pharmacophore with a nicotinic acid moiety, providing a bifunctional building block for constructing PROTAC or SERD candidates where the carboxylic acid serves as the E3 ligase ligand attachment point and the azetidine-fluoromethyl group directs target protein engagement.

Development of Metabolic-Stable α4β2 nAChR Ligands with In Vivo Behavioral Activity

The replacement of a hydroxyl side chain with a fluoromethyl group on the azetidine ring maintained nAChR potency and selectivity while conferring antidepressant-like activity in the mouse forced swim test [3]. The target compound incorporates this validated fluoromethyl-azetidine motif in a novel regioisomeric nicotinic acid scaffold, enabling the exploration of new chemical space for CNS-penetrant α4β2 nAChR partial agonists with improved metabolic stability.

Physicochemical Property Optimization in Lead Series: Fluorine-Enabled logP Tuning and ¹⁹F NMR Applications

The fluoromethyl group increases computed logP by approximately 0.3–1.0 units relative to non-fluorinated azetidine–nicotinic acid analogs [4], providing a quantifiable lipophilicity adjustment for optimizing membrane permeability and ADME properties. Additionally, the single fluorine atom serves as a sensitive ¹⁹F NMR reporter for protein–ligand interaction studies, metabolite identification, and conformational analysis in drug discovery programs.

Quote Request

Request a Quote for 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.